molecular formula C21H17ClN2 B188223 2,4-Diphenyl-1H-1,5-benzodiazepine CAS No. 5450-63-5

2,4-Diphenyl-1H-1,5-benzodiazepine

Cat. No. B188223
CAS RN: 5450-63-5
M. Wt: 332.8 g/mol
InChI Key: PZRXQNCXDUBZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-1H-1,5-benzodiazepine (DPB) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. DPB belongs to the benzodiazepine class of compounds, which are known for their therapeutic effects on anxiety, epilepsy, and insomnia. DPB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of 2,4-Diphenyl-1H-1,5-benzodiazepine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and drugs that enhance GABAergic neurotransmission are known to have anxiolytic and sedative effects. 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 2,4-Diphenyl-1H-1,5-benzodiazepine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to inhibit the replication of herpes simplex virus, which may contribute to its anti-viral properties.

Advantages And Limitations For Lab Experiments

2,4-Diphenyl-1H-1,5-benzodiazepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2,4-Diphenyl-1H-1,5-benzodiazepine also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of 2,4-Diphenyl-1H-1,5-benzodiazepine. One area of research could focus on the development of 2,4-Diphenyl-1H-1,5-benzodiazepine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 2,4-Diphenyl-1H-1,5-benzodiazepine, particularly its potential therapeutic effects on anxiety, epilepsy, and insomnia. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine could be studied for its potential applications in the treatment of viral infections, such as herpes simplex virus. Overall, the study of 2,4-Diphenyl-1H-1,5-benzodiazepine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.

Synthesis Methods

The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine involves the condensation of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of 2,4-Diphenyl-1H-1,5-benzodiazepine can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2,4-Diphenyl-1H-1,5-benzodiazepine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that 2,4-Diphenyl-1H-1,5-benzodiazepine has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of herpes simplex virus.

properties

CAS RN

5450-63-5

Product Name

2,4-Diphenyl-1H-1,5-benzodiazepine

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2,4-diphenyl-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H

InChI Key

PZRXQNCXDUBZHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl

Other CAS RN

5450-63-5

Origin of Product

United States

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